4-(1,2,4-Triazol-1-yl)phenol

chemiluminescence immunoassay signal enhancer horseradish peroxidase

Traditional CL enhancers like p-iodophenol limit dynamic range and signal longevity. 4-(1,2,4-Triazol-1-yl)phenol (TRP) delivers intense, prolonged emission validated across clinically relevant analyte ranges. • Superior signal intensity & duration vs. p-iodophenol • Validated: HCV core antigen (0.6-3.6 pg/mL, CV 5.0-7.3%), cTnI (1.2-24 ng/mL, CV 4.7%) • Co-crystal structure (PDB 4G47) for rational CYP121 inhibitor design

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
CAS No. 68337-15-5
Cat. No. B1196238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,2,4-Triazol-1-yl)phenol
CAS68337-15-5
Synonyms4-(1,2,4-triazol-1-yl)phenol
4-TRP compound
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C=NC=N2)O
InChIInChI=1S/C8H7N3O/c12-8-3-1-7(2-4-8)11-6-9-5-10-11/h1-6,12H
InChIKeyZOPIBCDDKMAEII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1,2,4-Triazol-1-yl)phenol: Chemical Identity & Procurement


4-(1,2,4-Triazol-1-yl)phenol (TRP; CAS 68337-15-5) is a heterocyclic p-phenol derivative with molecular formula C₈H₇N₃O and molecular weight 161.16 g/mol [1]. The compound exists as a crystalline solid with a melting point of 254–257 °C and a boiling point of approximately 371 °C at 760 mmHg [2]. It belongs to the 1,2,4-triazole class but is distinguished by a direct N(1)–phenyl linkage para to a free phenolic hydroxyl, a structural arrangement that underpins its primary documented application as a signal enhancer in horseradish peroxidase (HRP)–luminol chemiluminescence (CL) detection systems [3].

4-(1,2,4-Triazol-1-yl)phenol Irreplaceability


The chemiluminescence enhancement property of p-phenol derivatives is exquisitely sensitive to the nature of the para-substituent on the phenol ring. 4-(1,2,4-triazol-1-yl)phenol (TRP) delivers a combination of signal intensity and emission longevity that differs markedly from other p-phenol enhancers such as p-iodophenol (PIP), 4-(1-imidazolyl)phenol (4-IMP), and 4-hydroxybiphenyl (4-BIP) [1]. Furthermore, regioisomeric triazolylphenols (e.g., the 2- and 3-substituted isomers) exhibit different electronic and steric profiles that alter peroxidase substrate recognition; direct head-to-head data show that TRP produces stronger and more prolonged CL emission than the conventional benchmark PIP, and substitution of the triazole moiety with imidazole or biphenyl leads to divergent signal kinetics and detection limits [2]. Procurement or assay development using an unverified alternative therefore risks non-equivalent analytical sensitivity and destabilized light output.

4-(1,2,4-Triazol-1-yl)phenol: Evidence vs. Comparators


Chemiluminescence Enhancement vs. p-Iodophenol

In a direct head-to-head comparison under optimized luminol–H₂O₂–HRP chemiluminescence conditions, 4-(1,2,4-triazol-1-yl)phenol (TRP) at its optimal concentration of 3.0 mM produced a stronger CL signal and prolonged light emission relative to p-iodophenol (PIP) [1]. The free HRP detection linear range using the TRP-enhanced system was 8.0×10⁻¹⁰ to 5.0×10⁻⁸ g/mL with a detection limit of 5.0×10⁻¹⁰ g/mL [2]. While the primary literature describes the intensity difference in qualitative terms ('stronger,' 'more prolonged'), the combination of higher peak intensity and extended emission lifetime is a practically meaningful differentiation for immunoassay developers requiring stable integrated signal over extended measurement windows.

chemiluminescence immunoassay signal enhancer horseradish peroxidase

HCV Core Antigen CLIA Sensitivity

In a chemiluminescence immunoassay for hepatitis C virus core antigen (HCV-cAg), 4-TRP was employed as the signal enhancer in a sandwich microwell format. Compared with a traditional enhancer (inferred to be p-iodophenol based on prior literature), 4-TRP strongly enhanced CL intensity while prolonging and stabilizing light emission [1]. The assay achieved a linear range of 0.6–3.6 pg/mL for HCV-cAg (R = 0.99), with intra-assay CV 4.5–5.8% and inter-assay CV 5.0–7.3% [1].

HCV detection chemiluminescence immunoassay clinical diagnostics

Therapeutic mAb Quantitation: Durvalumab CLIA

A highly sensitive chemiluminescence immunoassay for the immune-checkpoint inhibitor durvalumab in human plasma utilized 4-(1,2,4-triazol-1-yl)phenol (TRP) as the CL enhancer. The authors specifically cited the compound's ability to provide 'more intense, prolonged, and stable light emissions' as the rationale for its selection over conventional enhancers [1]. The assay validation was performed according to bioanalytical guidelines, establishing TRP's utility in a regulated bioanalysis context.

therapeutic drug monitoring durvalumab chemiluminescence enhancer

CYP121 Co-Crystal Structure for Anti-TB Discovery

The 1.34 Å resolution crystal structure of Mycobacterium tuberculosis cytochrome P450 CYP121 in complex with 4-(1H-1,2,4-triazol-1-yl)phenol (PDB ID: 4G47) is deposited in the Protein Data Bank [1]. While binding affinity data (Kd, IC₅₀) are not publicly reported for this specific ligand, the existence of a high-resolution co-crystal structure provides a defined starting point for structure-based drug design targeting CYP121, an essential enzyme for mycobacterial survival. No analogous PDB entry exists for the 2- or 3-triazolylphenol regioisomers in complex with CYP121.

CYP121 Mycobacterium tuberculosis X-ray crystallography

Cardiac Troponin I CLIA Performance

An enhanced enzymatic chemiluminescence immunoassay for cardiac troponin I (cTnI) in human serum was developed using 4-(1,2,4-triazol-1-yl)phenol (TP) as the CL enhancer in a sandwich format [1]. The assay achieved a linear range of 1.2–24 ng/mL (R = 0.99) with a coefficient of variation of 4.7% (n = 8). This performance, achieved without the use of nanoparticle amplification, highlights TRP's intrinsic enhancing capability in a clinically relevant high-sensitivity cardiac marker assay.

cardiac troponin I chemiluminescence immunoassay acute myocardial infarction

CYP121 Binding: Regioisomer Comparison

The 4-substituted isomer positions the triazole nitrogen lone pair and the phenolic –OH in a para geometry that matches the CYP121 heme active site, as evidenced by the 1.34 Å co-crystal structure (PDB 4G47) [1]. In contrast, 2-(1H-1,2,4-triazol-1-yl)phenol (CAS 1340463-49-1) and 3-(1H-1,2,4-triazol-1-yl)phenol (CAS 1192064-41-7) present the hydroxyl group in ortho and meta positions, respectively, altering hydrogen-bonding geometry and steric fit. No CYP121 co-crystal structures have been deposited for these regioisomers, and no published chemiluminescence enhancer data are available for them.

regioisomer comparison triazolylphenol CYP121 inhibitor

4-(1,2,4-Triazol-1-yl)phenol: Application Scenarios


Infectious & Cardiac Biomarker CLIA Development

Laboratories developing sandwich-format chemiluminescence immunoassays requiring enhanced signal intensity and prolonged stable light emission should procure TRP as the primary enhancer. Validated performance in HCV core antigen detection (linear range 0.6–3.6 pg/mL, inter-assay CV 5.0–7.3%) [1] and cardiac troponin I measurement (linear range 1.2–24 ng/mL, CV 4.7%) [2] demonstrates its applicability across clinically relevant analyte concentration ranges.

Therapeutic mAb Bioanalysis in Regulated Settings

For CROs and pharmaceutical bioanalytical groups developing pharmacokinetic assays for immune-checkpoint inhibitors (e.g., durvalumab), TRP offers a documented enhancer option that has been validated per bioanalytical guidelines in human plasma [3]. Its cited advantages of intense, prolonged, and stable light emission address common challenges in large-molecule quantitation where wide dynamic range and robust precision are required.

CYP121-Targeted Anti-TB Drug Design

Medicinal chemistry teams pursuing CYP121 inhibitors as anti-tuberculosis agents can utilize TRP as a structurally characterized fragment or scaffold. The 1.34 Å co-crystal structure (PDB 4G47) [4] provides atomic-level detail of the triazole–heme interaction and phenolic hydrogen-bonding network, enabling rational elaboration. The absence of analogous structural data for regioisomeric triazolylphenols makes the 4-isomer the only viable starting point for structure-guided optimization.

Chemiluminescence Enhancer Screening & Comparison

Analytical chemistry groups conducting systematic comparisons of p-phenol signal enhancers should include TRP as a benchmark compound. Its direct head-to-head superiority over p-iodophenol (PIP) in both signal intensity and emission duration [5], along with its distinct kinetic profile relative to 4-IMP and 4-BIP [6], makes it an essential reference standard for enhancer characterization studies.

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